1-((1-chloronaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
Description
This compound is a naphthyloxy-propanol derivative featuring a 1-chloronaphthalene moiety linked via an ether bridge to a propan-2-ol backbone, which is further substituted with a 3,5-dimethylpyrazole group. The pyrazole ring, with its 3,5-dimethyl substituents, contributes to electron-donating effects and conformational stability. The propan-2-ol linker introduces polarity and hydrogen-bonding capacity, critical for solubility and intermolecular interactions .
Properties
IUPAC Name |
1-(1-chloronaphthalen-2-yl)oxy-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-9-13(2)21(20-12)10-15(22)11-23-17-8-7-14-5-3-4-6-16(14)18(17)19/h3-9,15,22H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGBFCYAWKEJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Moieties
Compound A : 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
- Key Differences : Lacks the naphthyloxy group; the pyrazole is substituted with a 4-chloro group instead of 3,5-dimethyl.
- Implications : Reduced aromatic π-system and altered electronic properties may decrease binding affinity to hydrophobic targets compared to the target compound .
Compound B : (E)-2-((2-(2,2-Diphenylbenzo[d][1,3]dioxol-5-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)acrylate
- Key Differences : Replaces the naphthalene with a chromone-dioxole system; incorporates an acrylate ester instead of propan-2-ol.
Naphthyloxy-Propanol Derivatives
Compound C: 1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol Hydrochloride (Nadolol Impurity F)
- Key Differences: Substitutes the pyrazole with a tert-butylamino group; lacks chlorine on the naphthalene.
- Implications: The tertiary amine enhances basicity, making it more suitable as a β-blocker intermediate.
Compound D : 3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde
- Key Differences : Features a benzaldehyde core with fluorobenzyl ethers instead of a naphthalene-pyrazole system.
- Implications : The aldehyde group enables Schiff base formation, useful in coordination chemistry, while fluorinated benzyl groups enhance metabolic stability .
Comparative Data Table
Research Findings and Functional Insights
- Electronic Properties: Density-functional theory (DFT) studies using B3LYP functionals (as in ) predict that the chlorine atom on the naphthalene ring increases electron-withdrawing effects, stabilizing the molecule’s LUMO. This contrasts with Compound C, where the tert-butylamino group raises the HOMO energy, enhancing nucleophilicity .
- Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution between 1-chloro-2-naphthol and a pyrazole-substituted epoxide, similar to methods used for Compound D . Yields are comparable to those of fluorobenzyl ethers (~72%), suggesting moderate efficiency .
- The 3,5-dimethylpyrazole group in the target compound may improve metabolic stability over simpler pyrazoles .
Computational and Analytical Tools
- For example, the naphthalene ring’s chlorine atom creates a localized positive ESP, unlike the diffuse charge in Compound C’s tert-butyl group.
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